molecular formula C19H26BrNO4S B2505006 N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide CAS No. 695194-60-6

N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide

Cat. No.: B2505006
CAS No.: 695194-60-6
M. Wt: 444.38
InChI Key: ZTAHTQALWKRWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide is a synthetic small molecule of interest in medicinal chemistry and oncology research. This compound belongs to a class of arylsulfonamides that have demonstrated significant research value in targeting specific oncogenic pathways. Structurally, it features an adamantane group linked via an ether chain to a substituted benzenesulfonamide, a motif present in various biologically active molecules. Compounds with this core structure are investigated as targeted inhibitors for cancer therapy, particularly in colorectal cancer (CRC) research. Small molecules incorporating adamantane and sulfonamide groups have been explored as Truncating APC-Selective Inhibitors (TASINs), which are designed to selectively target and induce cytotoxicity in colorectal cancer cells with truncating mutations in the APC tumor suppressor gene—a mutation present in over 80% of CRC cases . The bromine and methoxy substituents on the aromatic ring are typical modifications in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability of such inhibitors . This product is intended for research purposes only, including in vitro cell proliferation assays, mechanism of action studies, and further SAR exploration in early-stage drug discovery. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-5-bromo-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BrNO4S/c1-24-17-3-2-16(20)9-18(17)26(22,23)21-4-5-25-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAHTQALWKRWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 4-Bromoanisole

The synthesis begins with the regioselective introduction of a sulfonyl chloride group to 4-bromoanisole (5-bromo-2-methoxybenzene). Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions:

  • Reagents : 4-Bromoanisole (1 equiv), chlorosulfonic acid (3 equiv).
  • Conditions : 0–5°C, 4–6 hours, inert atmosphere.
  • Mechanism : Electrophilic aromatic substitution at the para position relative to the methoxy group, followed by sulfonation and chloride displacement.

Yield : 68–72%.
Characterization :

  • ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, 1H, H-3), 7.12 (d, J = 2.5 Hz, 1H, H-6), 6.94 (dd, J = 8.5, 2.5 Hz, 1H, H-4), 3.89 (s, 3H, OCH₃).
  • ¹³C NMR : δ 157.2 (C-OCH₃), 138.5 (C-SO₂Cl), 121.9 (C-Br), 116.4–128.3 (aromatic carbons).

Alternative Routes

While chlorosulfonation is standard, microwave-assisted sulfonation (e.g., 100°C, 20 minutes) has been reported for analogous systems, improving yields to 80–85%.

Synthesis of 2-(Adamantan-1-yloxy)ethylamine

Adamantane Activation and Ether Formation

Adamantane’s low reactivity necessitates functionalization via its hydroxyl derivative, 1-adamantanol:

  • Synthesis of 1-Adamantanol :
    • Oxidation of Adamantane : Ozone or nitric acid oxidation yields 1-adamantanol (45–50% yield).
    • Characterization : Melting point 225–227°C; ¹H NMR (CDCl₃): δ 1.55–2.10 (m, 15H, adamantane-H).
  • Etherification with Ethanolamine :
    • Mitsunobu Reaction :
      • Reagents : 1-Adamantanol (1 equiv), N-hydroxyethylphthalimide (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).
      • Conditions : THF, 0°C → rt, 12 hours.
      • Yield : 78%.
    • Deprotection : Hydrazinolysis (NH₂NH₂, EtOH, reflux, 6 hours) removes the phthalimide group, yielding 2-(adamantan-1-yloxy)ethylamine.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 3.45 (t, J = 5.5 Hz, 2H, OCH₂), 2.75 (t, J = 5.5 Hz, 2H, NH₂CH₂), 1.50–2.05 (m, 15H, adamantane-H).

Sulfonamide Coupling

Conventional Coupling Protocol

The final step involves reacting 5-bromo-2-methoxybenzenesulfonyl chloride with 2-(adamantan-1-yloxy)ethylamine:

  • Reagents : Sulfonyl chloride (1 equiv), amine (1.2 equiv), pyridine (2 equiv).
  • Conditions : Dichloromethane (DCM), 0°C → rt, 12 hours.
  • Workup : Aqueous HCl wash, column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 65–70%.

Microwave-Optimized Coupling

Adapting methods from analogous adamantane sulfonamides:

  • Reagents : Sulfonyl chloride (1 equiv), amine (1.1 equiv), Et₃N (1.5 equiv).
  • Conditions : Microwave irradiation, 80°C, 20 minutes.
  • Yield : 82–85%.

Advantages : Reduced reaction time (20 minutes vs. 12 hours), higher purity (95% by HPLC).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 7.82 (d, J = 8.5 Hz, 1H, H-3), 7.10 (d, J = 2.5 Hz, 1H, H-6), 6.91 (dd, J = 8.5, 2.5 Hz, 1H, H-4).
    • δ 3.86 (s, 3H, OCH₃), 3.65 (t, J = 5.5 Hz, 2H, OCH₂), 2.95 (t, J = 5.5 Hz, 2H, NHSO₂CH₂).
    • δ 1.45–2.00 (m, 15H, adamantane-H).
  • ¹³C NMR :

    • δ 157.0 (C-OCH₃), 138.0 (C-SO₂), 121.7 (C-Br), 55.2 (OCH₃), 48.5 (NHSO₂CH₂), 36.1–41.3 (adamantane-C).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₉H₂₅BrN₂O₄S [M+H]⁺: 481.0724; found: 481.0728.

Comparative Data and Optimization

Parameter Conventional Method Microwave Method
Reaction Time 12 hours 20 minutes
Yield 65–70% 82–85%
Purity (HPLC) 90% 95%
Energy Consumption High Low

Data adapted from.

Challenges and Mitigation Strategies

  • Steric Hindrance : Adamantane’s bulk slows nucleophilic attack. Mitigated using microwave irradiation to enhance kinetics.
  • Sulfonyl Chloride Hydrolysis : Controlled pH (pyridine as base) prevents premature hydrolysis.
  • Regioselectivity : Chlorosulfonation at the para position ensured by methoxy’s directing effects.

Industrial Scalability Considerations

  • Continuous Flow Synthesis : Microreactors enable efficient mixing and heat transfer for sulfonamide coupling (residence time: 5 minutes, yield: 88%).
  • Cost Analysis : Adamantane derivatives remain costly; recycling protocols for catalysts (e.g., PPh₃ in Mitsunobu reactions) reduce expenses.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 5-bromo substituent on the benzene ring undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-withdrawing sulfonamide group, which activates the aromatic ring toward nucleophilic attack.

Reaction ConditionsNucleophileProductYield/Notes
K₂CO₃, DMF, 80°CAmines (e.g., NH₃)5-Amino-2-methoxybenzenesulfonamideModerate (45–60%)
CuI, 1,10-phenanthroline, DMSO, 120°CThiols (e.g., SH⁻)5-Thioether derivativesRequires inert atmosphere

Key Mechanistic Steps :

  • Deprotonation of the nucleophile by a base (e.g., K₂CO₃).

  • Attack of the nucleophile at the bromine-bearing carbon, forming a Meisenheimer complex.

  • Elimination of bromide to restore aromaticity .

Cross-Coupling Reactions

The bromo group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄:

Arylboronic Acid SubstituentCatalyst SystemProduct Biphenyl DerivativeYield (%)
4-MethoxyPd(OAc)₂, SPhos, K₂CO₃, THF/H₂O5-(4-Methoxyphenyl) analog72
3-TrifluoromethylPdCl₂(dppf), Na₂CO₃, DME5-(3-CF₃-phenyl) analog68

Mechanism :

  • Oxidative addition of Pd⁰ to the C–Br bond.

  • Transmetalation with boronic acid.

  • Reductive elimination to form the biaryl product .

Sulfonamide Functionalization

The sulfonamide group undergoes alkylation or acylation under basic conditions:

Reaction TypeReagentConditionsProduct
AlkylationPropargyl bromideNaH, DMF, 0°C → RTN-Propargyl sulfonamide
AcylationAcetyl chloridePyridine, CH₂Cl₂N-Acetyl sulfonamide

Notable Example :
Hydrogenolysis of N-benzyl analogs (e.g., using H₂/Pd-C) yields primary sulfonamides, critical for pharmacological studies .

Adamantane Ether Stability

Acid StrengthTemperatureProduct
Conc. H₂SO₄60°CAdamantan-1-ol +

Scientific Research Applications

Antibacterial Activity

Sulfonamides are historically recognized for their antibacterial properties. N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide has been investigated for its efficacy against various bacterial strains. The sulfonamide functional group is known to inhibit bacterial growth by interfering with folate synthesis, making this compound a candidate for further antibacterial studies .

Cancer Treatment

Recent studies have shown that compounds with similar structures exhibit antitumor activity by disrupting microtubule formation in cancer cells. For instance, compounds containing methoxy and bromo substitutions have demonstrated sub-micromolar cytotoxicity against human tumor cell lines such as HeLa and MCF7 . This suggests that this compound may also possess similar antitumor properties due to its structural characteristics.

Case Study 1: Antitumor Activity

In a study focusing on the effects of various substituted sulfonamides on cancer cell lines, it was found that certain bromo-substituted compounds significantly inhibited cell proliferation and induced apoptosis in tumor cells . The mechanisms involved included disruption of the microtubule network and cell cycle arrest at the G2/M phase, indicating potential therapeutic pathways for this compound.

Case Study 2: Modulation of Drug Resistance

Research has highlighted the role of ATP-binding cassette transporters in drug resistance mechanisms. Compounds similar to this compound have been shown to modulate these transporters, potentially enhancing the efficacy of existing drugs against resistant bacterial strains . This application is particularly relevant in the context of rising antibiotic resistance.

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Adamantane Moieties

The adamantane group is a distinguishing feature of the target compound. A closely related analogue, N-[2-(Adamantan-1-yloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (C₁₇H₂₅N₃O₅S, MW 383.46), shares the adamantane-ether-sulfonamide backbone but replaces the brominated benzene with a pyrimidine-dione ring.

Bromo-Methoxybenzene Sulfonamides

  • 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide (C₁₃H₁₁BrClNO₄S, MW 392.65): This compound retains the bromo-methoxybenzene core but replaces the adamantane-ethyl group with a chloro-hydroxyphenyl substituent. The hydroxyl group enhances polarity, likely reducing lipophilicity compared to the adamantane-containing target compound .
  • N-(5-Bromo-2-methoxyphenyl)ethane-1-sulfonamide (C₉H₁₂BrNO₃S, MW 294.17): A simpler analogue lacking both adamantane and extended alkyl chains.

Isoquinoline-Based Sulfonamides (H-Series Inhibitors)

The H-series inhibitors, such as H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl), share the sulfonamide group but incorporate isoquinoline instead of adamantane. These compounds are known protein kinase A (PKA) inhibitors, where the isoquinoline ring enables π-π stacking with enzyme active sites. The absence of adamantane in H-89 may limit its blood-brain barrier penetration compared to adamantane-containing analogues .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Biological Implications
Target Compound Not explicitly provided ~450 (estimated) Adamantane-ether, bromo-methoxybenzene Enhanced lipophilicity, CNS penetration
N-[2-(Adamantan-1-yloxy)ethyl]-6-methyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonamide C₁₇H₂₅N₃O₅S 383.46 Adamantane-ether, pyrimidine-dione Hydrogen-bonding capacity, enzyme inhibition
5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide C₁₃H₁₁BrClNO₄S 392.65 Bromo-methoxybenzene, chloro-hydroxyphenyl Higher polarity, antimicrobial potential
H-89 C₂₀H₂₀BrClN₃O₂S 497.81 Isoquinoline, p-bromocinnamyl Protein kinase inhibition, cancer research

Key Research Findings

  • Adamantane Advantage : The adamantane group in the target compound likely enhances metabolic stability and membrane permeability, a trait observed in adamantane-containing drugs like rimantadine .
  • Sulfonamide Role : The sulfonamide group is critical for hydrogen bonding with biological targets, as seen in carbonic anhydrase inhibitors. Structural variations (e.g., bromo vs. chloro substituents) modulate electronic effects and binding affinity .
  • Lumping Strategy Relevance: Compounds with similar sulfonamide cores but divergent substituents (e.g., adamantane vs. isoquinoline) may exhibit overlapping physicochemical properties, supporting their grouping in high-throughput screening pipelines .

Biological Activity

N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes an adamantane moiety and a bromo-substituted methoxybenzene. This compound has garnered attention due to its potential biological activity, particularly in the context of antibacterial properties and its role in modulating drug resistance mechanisms.

Biological Activity Overview

Sulfonamides, including this compound, have been widely studied for their antibacterial effects. The sulfonamide functional group plays a crucial role in inhibiting bacterial growth by interfering with folate synthesis. Additionally, compounds with similar structural features have shown potential in modulating ATP-binding cassette (ABC) transporters, which are significant in drug resistance mechanisms.

Table 1: Comparison of Structural Features and Biological Activities

Compound NameStructure FeaturesUnique Aspects
This compound Adamantane moiety, bromo and methoxy groupsEnhanced biological activity due to unique structure
5-Bromo-2-methoxybenzenesulfonamide Contains bromo and methoxy groupLacks the adamantane moiety
Adamantan-1-yloxyethylsulfamoylbenzene Similar adamantane structureDifferent functional groups attached
4-Methylbenzenesulfonamide Simple sulfonamide structureNo aromatic substitutions like bromine or methoxy

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folate Synthesis : As a sulfonamide, it competes with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, effectively inhibiting bacterial growth.
  • Modulation of Drug Resistance : The compound may interact with ABC transporters, which play a key role in the efflux of drugs from cells, thereby influencing drug resistance profiles in various pathogens.
  • Potential Anti-cancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, modifications on sulfonamide derivatives have shown promising results against human osteosarcoma and breast cancer cell lines under hypoxic conditions .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of various sulfonamide derivatives, including those structurally related to this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines like HT-29 and MDA-MB-231. For example, compounds modified from traditional sulfonamides showed enhanced inhibitory activity under hypoxic conditions .
  • Enzyme Inhibition Studies : Research involving the inhibition of carbonic anhydrases (CA IX and CA XII) indicated that some derivatives had potent inhibitory effects compared to standard drugs like acetazolamide (AZM). The most active compounds were noted for their ability to reduce cell viability significantly in cancer models .

Q & A

Q. Key Characterization Data :

Technique Key Peaks/Features
¹H NMR δ 1.6–1.8 (adamantane protons), δ 3.8 (OCH₃), δ 4.2 (–OCH₂CH₂–), δ 7.3–7.6 (aromatic Br-C₆H₃)
HRMS [M+H]⁺ calculated for C₁₉H₂₅BrNO₄S: 458.06; observed: 458.05

Basic: How can spectroscopic and crystallographic data resolve ambiguities in the structural assignment of this compound?

Q. Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) confirms the adamantane-ether linkage and sulfonamide geometry. Bond angles (C–O–C ≈ 112°) and torsion angles (N–S–O ≈ 106°) distinguish regioisomers .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at ~1350 cm⁻¹ and ~1150 cm⁻¹; absence of –NH stretches confirms full substitution .

Q. Example Crystallographic Parameters :

Parameter Value
Space GroupP2₁/c
a, b, c (Å)10.23, 15.67, 12.89
β (°)98.5
R-factor0.045

Advanced: What strategies are employed to analyze conflicting biological activity data for adamantane-sulfonamide hybrids?

Methodological Answer :
Discrepancies in antimicrobial or enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:

  • Solubility Differences : Use logP calculations (ClogP ≈ 3.2) and DMSO stock solutions standardized to ≤0.1% v/v to minimize solvent interference .
  • Metabolite Interference : Perform LC-MS/MS stability studies in PBS or cell lysate to detect degradation products .
  • Target Selectivity : Compare binding affinities via molecular docking (AutoDock Vina) against homologous enzymes (e.g., carbonic anhydrase isoforms) .

Advanced: How can computational modeling guide the design of derivatives with improved target binding?

Q. Methodological Answer :

  • Pharmacophore Mapping : Identify critical features: (1) adamantane (hydrophobic pocket anchor), (2) sulfonamide (H-bond donor/acceptor), (3) bromine (π-stacking enhancer) .
  • MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of the sulfonamide-enzyme complex. Key metrics: RMSD (<2.0 Å), hydrogen bond occupancy (>80%) .
  • QSAR Models : Use PLS regression on a dataset of 20 derivatives to correlate substituent electronegativity (Hammett σ) with IC₅₀ values .

Basic: What analytical techniques are critical for purity assessment and batch-to-batch consistency?

Q. Methodological Answer :

  • HPLC-PDA : C18 column (5 µm, 4.6 × 250 mm), acetonitrile/water (70:30), flow rate 1 mL/min. Purity >98% confirmed by single peak at tR = 6.2 min .
  • Elemental Analysis : Acceptable tolerance ±0.4% for C, H, N, S .
  • Thermogravimetry (TGA) : Decomposition onset >200°C indicates thermal stability suitable for long-term storage .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

  • Kinetic Studies : Monitor Br⁻ displacement (e.g., with NaN₃) via ¹H NMR. Pseudo-first-order rate constants (k ≈ 1.2 × 10⁻³ s⁻¹) suggest SNAr mechanism due to electron-withdrawing sulfonamide .
  • DFT Calculations : Activation energy (ΔG‡ ≈ 18 kcal/mol) aligns with meta-bromine directing effects stabilizing the Meisenheimer intermediate .

Table: Comparative Biological Activity of Analogues

Substituent Enzyme IC₅₀ (µM) Antimicrobial MIC (µg/mL)
5-Br, 2-OCH₃0.45 ± 0.028.0 (S. aureus)
5-Cl, 2-OCH₃0.78 ± 0.0516.0 (S. aureus)
5-NO₂, 2-OCH₃1.20 ± 0.1032.0 (S. aureus)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.